8-Hydroxy-indolizine-3-carboxylic acid ethyl ester
Description
8-Hydroxy-indolizine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Properties
IUPAC Name |
ethyl 8-hydroxyindolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-5-8-10(13)4-3-7-12(8)9/h3-7,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRVERMAOZWLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-indolizine-3-carboxylic acid ethyl ester typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and esterification . The reaction conditions often involve the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-indolizine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted indolizines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Hydroxy-indolizine-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 8-Hydroxy-indolizine-3-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl group and the indolizine ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For instance, it may inhibit specific enzymes or bind to receptors, thereby exerting its effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indolizine-3-carboxylic acid: Lacks the hydroxyl group but shares the core indolizine structure.
8-Hydroxyquinoline: Similar hydroxyl and heterocyclic structure but different ring system.
Uniqueness: 8-Hydroxy-indolizine-3-carboxylic acid ethyl ester is unique due to the presence of both the hydroxyl group and the ester functionality on the indolizine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
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